molecular formula C13H14N2O2 B2944045 5-Mesityl-1H-pyrazole-3-carboxylic acid CAS No. 1037690-98-4

5-Mesityl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2944045
CAS No.: 1037690-98-4
M. Wt: 230.267
InChI Key: XIFPDZCKKLKSRD-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrazole (B372694) Carboxylic Acid Architectures in Organic and Inorganic Chemistry

Pyrazole carboxylic acids are a well-established class of heterocyclic compounds that play a crucial role in both organic and inorganic chemistry. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, imparts a range of useful chemical properties. The presence of both a carboxylic acid group and the pyrazole moiety allows for diverse reactivity and coordination capabilities.

In organic synthesis, pyrazole carboxylic acids serve as versatile intermediates for the construction of more complex molecules. researchgate.netrsc.org They are frequently employed in the synthesis of pharmaceuticals and agrochemicals due to the wide spectrum of biological activities associated with the pyrazole core, including anti-inflammatory, analgesic, and antimicrobial properties. nih.gov The carboxylic acid functional group can be readily converted into other functionalities such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration. researchgate.net

In the realm of inorganic chemistry, pyrazole carboxylic acids are highly valued as ligands for the construction of coordination compounds and metal-organic frameworks (MOFs). researchgate.netresearchgate.net The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, leading to the formation of stable and structurally diverse metal complexes. researchgate.net These materials have potential applications in catalysis, gas storage, and selective separation. researchgate.net

Table 1: Representative Pyrazole Carboxylic Acid Derivatives and Their Applications

Compound Name CAS Number Molecular Formula Key Application Area
5-Methyl-1H-pyrazole-3-carboxylic acid 402-61-9 C5H6N2O2 Intermediate in organic synthesis chemicalbook.com
1H-Pyrazole-3-carboxylic acid 1621-91-6 C4H4N2O2 Ligand in coordination chemistry nih.gov

Strategic Role of the Mesityl Substituent in Modulating Molecular Properties and Reactivity

The mesityl group, a 1,3,5-trimethylbenzene substituent, is a bulky and sterically hindering moiety that plays a significant strategic role in modulating the properties and reactivity of organic molecules. wikipedia.orgvedantu.com Its primary function is to provide steric protection to a reactive center, thereby influencing the selectivity and stability of a compound.

Due to its large size, the mesityl group can prevent or slow down certain reactions at nearby functional groups, a feature that is particularly useful in asymmetric catalysis to enhance diastereoselectivity or enantioselectivity. wikipedia.org In organometallic chemistry, the steric bulk of the mesityl group is employed to stabilize metal centers in low oxidation states or with low coordination numbers by preventing dimerization or other decomposition pathways. wikipedia.org

The introduction of a mesityl group onto a molecule can also impact its physical properties. The increased molecular weight and surface area can affect solubility, melting point, and boiling point. Furthermore, the aromatic nature of the mesityl group can introduce π-stacking interactions, which can influence the solid-state packing of molecules. The three methyl groups on the benzene ring are symmetrically positioned, which can sometimes lead to simplified NMR spectra. vedantu.com

Table 2: Properties of Mesitylene (1,3,5-Trimethylbenzene)

Property Value
CAS Number 108-67-8
Molecular Formula C9H12
Molar Mass 120.19 g/mol
Boiling Point 164.7 °C

Research Trajectories and Scholarly Significance of 5-Mesityl-1H-pyrazole-3-carboxylic Acid as a Synthetic Target and Functional Precursor

The scholarly significance of this compound lies in its potential as a specialized building block for creating novel compounds with tailored properties. While research specifically focused on this molecule is not extensive, its value can be inferred from the combined functionalities of its pyrazole carboxylic acid core and its mesityl substituent.

As a synthetic target, the preparation of this compound would likely involve multi-step synthetic sequences, potentially starting from mesitylene or a related derivative and incorporating the pyrazole ring through cyclization reactions. The synthesis itself presents an interesting challenge in controlling regioselectivity.

As a functional precursor, this compound offers several promising research trajectories:

Development of Novel Pharmaceuticals: The combination of a biologically active pyrazole core with a bulky mesityl group could lead to the discovery of new drug candidates with enhanced selectivity or improved pharmacokinetic profiles. The steric hindrance from the mesityl group could influence how the molecule interacts with biological targets.

Design of Advanced Catalysts: The mesityl group can be exploited to create sterically demanding ligands for transition metal catalysts. By coordinating a metal to the pyrazole-carboxylate moiety, new catalysts with unique selectivities in organic transformations could be developed.

Construction of Functional Materials: In the field of materials science, this compound can be used as a linker to construct novel metal-organic frameworks (MOFs). The steric bulk of the mesityl group could influence the pore size and topology of the resulting MOF, potentially leading to materials with tailored gas absorption or separation properties.

In essence, this compound represents a strategic starting material for researchers aiming to combine the well-established utility of pyrazole carboxylic acids with the unique steric and electronic properties of the mesityl group to explore new frontiers in medicine, catalysis, and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,4,6-trimethylphenyl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-7-4-8(2)12(9(3)5-7)10-6-11(13(16)17)15-14-10/h4-6H,1-3H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFPDZCKKLKSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NNC(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Mesityl 1h Pyrazole 3 Carboxylic Acid and Its Structural Analogues

Established Synthetic Pathways to Pyrazole (B372694) Carboxylic Acids

The construction of the pyrazole ring, particularly with a carboxylic acid function at the 3-position, is a cornerstone of heterocyclic chemistry. Several robust methods have been developed, each with its own advantages regarding precursor availability, regioselectivity, and reaction conditions.

Cyclocondensation Reactions from 1,3-Dicarbonyl Precursors

The most classic and widely utilized method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, a reaction often referred to as the Knorr pyrazole synthesis. nih.govbeilstein-journals.orgyoutube.com This approach is highly versatile, allowing for the preparation of a wide array of substituted pyrazoles by varying the substituents on both the dicarbonyl and hydrazine components. nih.govnih.gov

In the context of pyrazole-3-carboxylic acids, a β-ketoester or a related 1,3-dicarbonyl compound bearing a latent or protected carboxylic acid function is typically employed. The reaction proceeds through the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. youtube.com The general scheme for this reaction is depicted below:

Scheme 1: General Cyclocondensation of a 1,3-Dicarbonyl Compound with Hydrazine

Where R1, R2, and R3 represent various organic substituents.

The reaction conditions for this cyclocondensation can vary, often taking place in a suitable solvent such as ethanol, acetic acid, or N,N-dimethylacetamide, and may be conducted at ambient or elevated temperatures. nih.gov The choice of solvent and temperature can influence the reaction rate and, in some cases, the regioselectivity of the product. acs.org

Table 1: Examples of 1,3-Dicarbonyl Precursors in Pyrazole Synthesis
1,3-Dicarbonyl PrecursorHydrazine DerivativeResulting Pyrazole Type
β-KetoesterHydrazine Hydrate (B1144303)Pyrazole-3-carboxylate
1,3-DiketonePhenylhydrazine (B124118)1-Phenylpyrazole
Diethyl Oxalate (B1200264)HydrazonePyrazole-3-carboxylate

Pyrazole Ring Formation from Furandione Derivatives

An alternative and effective pathway to pyrazole-3-carboxylic acids involves the use of furandione derivatives as precursors. Specifically, 2,3-furandiones have been shown to react with hydrazines and hydrazones to yield pyrazole-3-carboxylic acids. dergipark.org.trresearchgate.netresearchgate.net This method is particularly useful as the furandione ring system readily undergoes ring-opening and subsequent recyclization with the hydrazine moiety.

The reaction of a 4-acyl-5-phenyl-2,3-furandione with a hydrazine derivative, for instance, leads to the formation of a 4-acyl-5-phenyl-1H-pyrazole-3-carboxylic acid. dergipark.org.trresearchgate.net This transformation provides a direct route to pyrazole-3-carboxylic acids with specific substitution patterns at the 4 and 5 positions of the pyrazole ring. researchgate.net The reaction is often carried out by heating the reactants, sometimes in the absence of a solvent. researchgate.net

Scheme 2: Synthesis of a Pyrazole-3-carboxylic Acid from a Furandione Derivative

Where R represents a hydrogen atom or an organic substituent.

This methodology has been successfully applied to synthesize a variety of substituted pyrazole-3-carboxylic acids, which can then be converted into other derivatives such as esters and amides. researchgate.netresearchgate.net

Table 2: Reactivity of Furandiones in Pyrazole Synthesis
Furandione DerivativeHydrazine DerivativeProductReference
4-Benzoyl-5-phenyl-2,3-furandione(4-(Trifluoromethyl)phenyl) benzaldehyde-phenyl hydrazone4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid dergipark.org.tr
4-Acyl-2,3-furandiones1-Benzylidene-2-(2,5-dimethyl-phenyl)-hydrazine4-Acyl-pyrazole-3-carboxylic acids researchgate.net

Regioselective Annulation Techniques for Pyrazole Ring Assembly

When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the formation of two possible regioisomeric pyrazoles can occur. acs.org The control of regioselectivity is a critical aspect of pyrazole synthesis, and various annulation techniques have been developed to address this challenge. organic-chemistry.org

One strategy to achieve regioselectivity is the use of specific solvents. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to dramatically increase the regioselectivity in pyrazole formation compared to reactions carried out in ethanol. acs.org

Another approach involves the use of precursors where the reactive sites are differentiated, guiding the cyclization to proceed in a specific orientation. For instance, the reaction of hydrazones with nitroolefins mediated by a strong base can exhibit exclusive regioselectivity. organic-chemistry.org Additionally, multicomponent reactions, where the pyrazole ring is assembled in a one-pot procedure from multiple starting materials, can also be designed to favor the formation of a single regioisomer. nih.gov

Table 3: Factors Influencing Regioselectivity in Pyrazole Synthesis
FactorDescriptionOutcome
SolventUse of fluorinated alcohols (TFE, HFIP)Increased regioselectivity
Precursor DesignReaction of hydrazones with nitroolefinsExclusive 1,3,4-regioselectivity
CatalysisCopper-catalyzed condensationHigh regioselectivity at room temperature

Solid-State Synthetic Routes for Pyrazole-3-carboxylic Acid

Solid-state synthesis offers potential advantages in terms of reduced solvent waste, simplified work-up procedures, and potentially different reactivity and selectivity compared to solution-phase reactions. While not as extensively documented as solution-phase methods, solid-state or solvent-free approaches for the synthesis of pyrazole-3-carboxylic acids have been reported.

For example, the synthesis of 4-acyl-pyrazole-3-carboxylic acids has been achieved by heating a solid mixture of a 4-acyl-2,3-furandione and a hydrazone. researchgate.net This method avoids the use of a solvent and proceeds by thermally inducing the reaction between the solid reactants. This approach highlights the feasibility of forming the pyrazole-3-carboxylic acid core under solvent-free conditions, which aligns with the principles of green chemistry.

Strategies for Mesityl Moiety Incorporation into Pyrazole Systems

The introduction of a mesityl group (2,4,6-trimethylphenyl) onto a pyrazole ring can be accomplished through various synthetic strategies. The timing of this incorporation—either by using a mesityl-containing precursor during the ring formation or by functionalizing a pre-existing pyrazole scaffold—is a key consideration.

Direct Functionalization Approaches on Pyrazole Scaffolds

Direct functionalization of a pre-formed pyrazole ring is an attractive and atom-economical strategy for introducing a mesityl group. researchgate.net This approach avoids the need to synthesize potentially complex mesityl-containing precursors for the initial ring-forming reaction. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct arylation of heterocycles, including pyrazoles. researchgate.netrsc.org

In this context, a palladium-catalyzed direct arylation could be envisioned for the synthesis of 5-mesityl-1H-pyrazole-3-carboxylic acid. This would involve the coupling of a pyrazole-3-carboxylic acid derivative with a mesityl halide or a related mesitylating agent. The regioselectivity of such a reaction would be crucial, and directing groups on the pyrazole ring can be employed to control the position of functionalization. researchgate.net The inherent electronic properties of the pyrazole ring also influence the site of C-H activation, with the C-5 position being susceptible to functionalization. researchgate.net

While direct C-H mesitylation of pyrazole-3-carboxylic acid itself is not extensively detailed, the principles of direct arylation of pyrazoles are well-established and provide a viable synthetic route. scholaris.ca

Synthesis via Mesityl-Substituted Hydrazine or Carbonyl Precursors

The classical Knorr pyrazole synthesis and its variations provide a foundational approach for the synthesis of pyrazole derivatives. jk-sci.comwikipedia.orgslideshare.net This method typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.org In the context of this compound, this would involve a mesityl-substituted 1,3-dicarbonyl compound reacting with hydrazine.

A plausible synthetic route would commence with the Claisen condensation of mesityl acetate (B1210297) with a suitable oxalate ester to furnish a mesityl-substituted β-ketoester. This intermediate, possessing the requisite 1,3-dicarbonyl functionality, can then undergo cyclocondensation with hydrazine or hydrazine hydrate to form the pyrazole ring. Subsequent hydrolysis of the resulting ester would yield the target carboxylic acid.

Alternatively, a mesityl-substituted hydrazine could be employed as a key building block. However, for the synthesis of an N-unsubstituted pyrazole like this compound, the more common approach involves the use of hydrazine itself with a suitably substituted dicarbonyl compound. The reaction mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. jk-sci.com The regioselectivity of the cyclization is a critical factor, and in the case of unsymmetrical 1,3-dicarbonyls, a mixture of regioisomers can be formed. researchgate.net

Derivatization from Mesityl-Containing Aliphatic or Aromatic Intermediates

Another synthetic avenue involves the derivatization of readily available mesityl-containing aliphatic or aromatic intermediates. One such strategy could begin with mesitylacetophenone. This aromatic ketone can be transformed into a suitable 1,3-dicarbonyl precursor. For instance, reaction with diethyl oxalate in the presence of a base like sodium ethoxide can yield a 1,3-diketoester. nih.gov This intermediate can then be cyclized with hydrazine hydrate in a subsequent step to form the ethyl ester of this compound, which upon hydrolysis, gives the final product.

Chalcones, which are α,β-unsaturated ketones, also serve as versatile precursors for pyrazole synthesis. scholarsresearchlibrary.comnih.govnih.govrdd.edu.iqnih.gov A mesityl-containing chalcone (B49325) can be synthesized via the Claisen-Schmidt condensation of mesitylacetaldehyde with an appropriate carbonyl compound. The resulting chalcone can then be reacted with hydrazine to form the corresponding pyrazoline, which can be subsequently oxidized to the pyrazole. To obtain the carboxylic acid functionality at the 3-position, the chalcone precursor would need to be appropriately functionalized.

Advanced Synthetic Protocols and Process Optimization for Pyrazole Carboxylic Acids

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and efficient processes, particularly for industrial-scale production.

Environmentally Benign Synthesis Approaches, including Aqueous Reaction Media

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles. tandfonline.com A key focus is the replacement of volatile and hazardous organic solvents with more sustainable alternatives. Water has emerged as a promising medium for pyrazole synthesis, offering benefits such as low cost, non-flammability, and reduced environmental impact. nih.gov

Several green synthetic protocols for pyrazoles have been reported, including catalyst-free reactions in aqueous media under ultrasonic irradiation. nih.gov Heterogeneous catalysts, such as Amberlyst-70, have also been successfully employed for the synthesis of pyrazoles in water at room temperature. mobt3ath.com These solid-supported catalysts can be easily recovered and reused, further enhancing the sustainability of the process. The use of microwave irradiation in conjunction with eco-friendly solvents like ethanol-water mixtures has also been shown to accelerate reaction times and improve yields for pyrazole synthesis. nih.gov

Catalyst/ConditionSolventKey Advantages
Ultrasonic IrradiationWaterCatalyst-free, excellent yields. nih.gov
Amberlyst-70WaterHeterogeneous, recyclable, room temperature. mobt3ath.com
Microwave IrradiationEthanol/WaterReduced reaction times, improved yields. nih.gov
Tetrabutylammonium BromideSolvent-freeGreen, inexpensive, room temperature. tandfonline.com

Yield Optimization and Impurity Profile Management in Industrial Syntheses

On an industrial scale, the optimization of reaction conditions to maximize yield and minimize impurities is of paramount importance. mjpms.in This involves a systematic study of various reaction parameters such as temperature, reaction time, catalyst loading, and reagent stoichiometry.

Impurity profiling is a critical aspect of pharmaceutical and chemical manufacturing. researchgate.netrroij.comiajps.comsimsonpharma.com It involves the identification, quantification, and characterization of all potential impurities that may arise during the synthesis, including starting materials, by-products, intermediates, and degradation products. simsonpharma.com A thorough understanding of the impurity profile is essential for ensuring the quality, safety, and efficacy of the final product and is a key requirement of regulatory agencies. mjpms.in

Reaction Pathways and Mechanistic Insights into 5 Mesityl 1h Pyrazole 3 Carboxylic Acid Derivatives

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group at the C3 position of the pyrazole (B372694) ring is the primary site for a variety of functional group transformations common to carboxylic acids. These reactions typically involve nucleophilic acyl substitution.

Esterification Reactions

Esterification of pyrazole-3-carboxylic acids can be accomplished through several standard methods. The direct Fischer esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like H₂SO₄), is a viable route. However, for a sterically hindered substrate like 5-Mesityl-1H-pyrazole-3-carboxylic acid, this method may require harsh conditions and result in moderate yields.

A more efficient and widely used method involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, followed by reaction with an alcohol. researchgate.net This two-step process often provides higher yields and proceeds under milder conditions, which is advantageous for complex molecules. For instance, various substituted pyrazole-3-carboxylic acids have been successfully converted to their corresponding esters by first reacting them with thionyl chloride (SOCl₂) and then treating the resulting acid chloride with the desired alcohol, sometimes in the presence of a base like pyridine. dergipark.org.tr

Table 1: Examples of Esterification Conditions for Analogous Pyrazole-3-Carboxylic Acids

Pyrazole Substrate Reagents Product Reference
4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid 1. SOCl₂ 2. Methanol Methyl 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate dergipark.org.tr

Amidation and Carbo-urea Formation

The synthesis of amides from this compound is a key transformation for creating derivatives with potential biological activity. nih.govnih.gov Similar to esterification, direct amidation by heating the carboxylic acid with an amine is possible but often inefficient, requiring high temperatures and resulting in the formation of water that must be removed. mdpi.com

The most common route to pyrazole-3-carboxamides is via an activated carboxylic acid intermediate, typically the acid chloride. The acid chloride reacts readily with primary or secondary amines to furnish the corresponding amides in good yields. dergipark.org.trresearchgate.net This method has been used to synthesize a wide array of amide derivatives from various pyrazole-3-carboxylic acids. nih.gov

Furthermore, the reactive acid chloride intermediate can react with other nucleophiles, such as ureas, to form N-acylureas, also known as carbo-ureas. This reaction expands the range of accessible derivatives. Studies on 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride have demonstrated its successful reaction with amines and ureas to yield amides and carbo-urea derivatives, respectively. dergipark.org.tr

Formation of Acid Chloride Intermediates and Subsequent Nucleophilic Transformations

The conversion of this compound into its corresponding acid chloride, 5-Mesityl-1H-pyrazole-3-carbonyl chloride, is a crucial step that significantly enhances its reactivity toward nucleophiles. This transformation is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. dergipark.org.trniscpr.res.in

The resulting pyrazole-3-carbonyl chloride is a highly versatile intermediate. researchgate.net The electron-withdrawing nature of the carbonyl chloride group makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the synthesis of a diverse library of compounds.

Key transformations of the acid chloride intermediate include:

Esterification: Reaction with alcohols yields esters. dergipark.org.tr

Amidation: Reaction with ammonia, primary amines, or secondary amines yields amides. dergipark.org.trnih.gov

Reaction with Ureas: Forms carbo-urea derivatives. dergipark.org.tr

Friedel-Crafts Acylation: The acid chloride can act as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst.

The stability and reactivity of the acid chloride make it a cornerstone for the derivatization of the carboxylic acid functionality on the pyrazole scaffold.

Decarboxylation Dynamics and Product Generation

Decarboxylation involves the removal of the carboxylic acid group as carbon dioxide, typically through heating. Pyrazole-3-carboxylic acids can undergo decarboxylation, although the conditions required can vary depending on the other substituents on the ring. The reaction yields the corresponding pyrazole, in this case, 3-Mesityl-1H-pyrazole.

The thermal decarboxylation of pyrazole carboxylic acids can sometimes be achieved by simply heating the compound at or above its melting point. google.com However, in many cases, a catalyst is required to facilitate the reaction at lower temperatures. Copper-based catalysts, often in high-boiling solvents like quinoline, are commonly used for the decarboxylation of aromatic and heteroaromatic carboxylic acids. google.com Acid-catalyzed decarboxylation is another possible pathway. google.com

The stability of the pyrazole ring generally allows for the use of the high temperatures often necessary for this transformation. The product, 3-Mesityl-1H-pyrazole, is a useful synthon in its own right for further functionalization.

Transformations Involving the Pyrazole Heterocycle and Mesityl Group

Nucleophilic and Electrophilic Reactivity of the Pyrazole Core

The pyrazole ring is an aromatic heterocycle with distinct electronic properties that govern its reactivity. It contains two nitrogen atoms: one is "pyrrole-like" (contributing two electrons to the π-system) and the other is "pyridine-like" (contributing one electron). This configuration makes the pyrazole ring generally less electron-rich than pyrrole (B145914) but still reactive towards electrophilic substitution. rrbdavc.org

Electrophilic Aromatic Substitution: For an unsubstituted pyrazole, electrophilic attack occurs preferentially at the C4 position. rrbdavc.orgscribd.com This is because the intermediates formed by attack at C3 or C5 are highly unstable. In this compound, this intrinsic preference is modulated by the substituents:

The carboxylic acid group at C3 is an electron-withdrawing and deactivating group.

The mesityl group at C5 is an electron-donating and activating group due to resonance and inductive effects.

The combination of these effects strongly directs incoming electrophiles to the C4 position, which is activated by the adjacent mesityl group and is the inherently favored site for substitution. researchgate.net Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂ or N-bromosuccinimide), and sulfonation (with fuming H₂SO₄). scribd.comnih.gov

Nucleophilic Reactivity: The NH proton of the pyrazole ring is weakly acidic and can be removed by a base. The resulting pyrazolate anion is a potent nucleophile and can undergo reactions like N-alkylation or N-acylation. rrbdavc.org

Direct nucleophilic substitution of hydrogen on the pyrazole ring is generally difficult unless the ring is activated by strong electron-withdrawing groups or the reaction proceeds via an alternative mechanism like ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure).

Table 2: Summary of Compound Names

Compound Name
This compound
5-Mesityl-1H-pyrazole-3-carbonyl chloride
3-Mesityl-1H-pyrazole
Thionyl chloride
Oxalyl chloride
Pyridine
Quinoline
N-bromosuccinimide
4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid
Methyl 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate

Reactions with Organometallic Reagents (e.g., Grignard Reagents): Scope and Selectivity

The reaction of this compound with organometallic reagents like Grignard reagents (R-MgX) is primarily governed by the presence of the acidic carboxylic acid proton. Organometallic reagents are not only strong nucleophiles but also very strong bases libretexts.orgorganicchemistrytutor.com.

Upon introduction of a Grignard reagent, a rapid acid-base reaction occurs, where the organometallic reagent deprotonates the carboxylic acid to form a magnesium carboxylate salt. This initial reaction consumes one equivalent of the Grignard reagent. Typically, Grignard reagents are not sufficiently nucleophilic to attack the resulting negatively charged carboxylate anion organicchemistrytutor.com. Consequently, the reaction often terminates at this stage, preventing further transformation at the carbonyl carbon.

For nucleophilic addition to the carbonyl group to proceed, the carboxylic acid must first be converted into a more reactive derivative, such as an ester (e.g., methyl 5-mesityl-1H-pyrazole-3-carboxylate) or an acid chloride. These derivatives lack an acidic proton and are susceptible to nucleophilic attack by organometallic reagents libretexts.org.

Formation of Vinyl Derivatives

The synthesis of vinyl derivatives at the 3-position of the pyrazole ring is not a direct outcome of reacting the carboxylic acid with a Grignard reagent. This transformation typically requires a two-step process starting from the corresponding aldehyde.

Reduction of the Carboxylic Acid Derivative: The this compound or its ester derivative would first need to be reduced to the corresponding primary alcohol, which is then oxidized to form 5-mesityl-1H-pyrazole-3-carbaldehyde.

Reaction with a Grignard Reagent: The resulting aldehyde can then react with a Grignard reagent, such as methylmagnesium iodide, to produce a secondary alcohol nih.gov.

Dehydration: Subsequent heating or acid-catalyzed dehydration of this secondary alcohol would eliminate a molecule of water to yield the desired 3-vinyl-5-mesityl-1H-pyrazole nih.gov.

This pathway highlights that the formation of vinyl pyrazoles via Grignard reagents is an indirect process that necessitates the preliminary conversion of the carboxylic acid to an aldehyde nih.gov.

Generation of Mono- and Dihydroxy Adducts

The generation of alcohol adducts at the C3 position is feasible if the carboxylic acid is first converted to an ester, such as methyl 5-mesityl-1H-pyrazole-3-carboxylate. The reaction of this ester with an excess of a Grignard reagent proceeds through a well-established mechanism libretexts.org.

First Nucleophilic Addition: The Grignard reagent adds to the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination: This intermediate is unstable and collapses, eliminating the methoxide (B1231860) leaving group to form a ketone (3-acyl-5-mesityl-1H-pyrazole).

Second Nucleophilic Addition: The ketone formed is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent. This addition leads to a new tetrahedral intermediate, a magnesium alkoxide salt.

Protonation: An acidic workup protonates the alkoxide to yield the final product, a tertiary alcohol.

The final product is a dihydroxy adduct in the sense that one hydroxyl group is part of the tertiary alcohol at the 3-position, and the other originates from the protonation of the carboxylate formed in the initial, unavoidable acid-base reaction if the starting material were the carboxylic acid itself. If starting from an ester, the reaction with two or more equivalents of a Grignard reagent yields a tertiary alcohol at the C3 position.

Table 2: Reactivity of Carboxylic Acid Group with Grignard Reagents
Starting MaterialReagentInitial ProductFinal Product (after workup)
Carboxylic Acid1 eq. R-MgXMagnesium Carboxylate SaltCarboxylic Acid (regenerated)
Ester>2 eq. R-MgXMagnesium AlkoxideTertiary Alcohol

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Pyrazolopyridazinones)

Derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic systems. A prominent example is the formation of pyrazolo[3,4-d]pyridazinones through cyclocondensation reactions with hydrazine (B178648) derivatives researchgate.netdergipark.org.tr.

The reaction typically involves heating the pyrazole-3-carboxylic acid or its corresponding ester with hydrazine or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent. The mechanism proceeds via an initial nucleophilic acyl substitution, where the hydrazine attacks the carbonyl carbon of the carboxylic acid or ester, leading to the formation of a pyrazole-3-carbohydrazide intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule (from the carboxylic acid) or an alcohol molecule (from the ester) yields the fused bicyclic pyrazolo[3,4-d]pyridazinone system researchgate.netresearchgate.net.

The substituents on the pyrazole ring, including the mesityl group at the 5-position, are retained in the final product. The specific structure of the resulting pyrazolopyridazinone depends on the hydrazine used. For instance, reaction with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) will yield a different product than a reaction with phenylhydrazine (B124118) (PhNHNH₂). These fused heterocyclic compounds are of significant interest in medicinal chemistry nih.govresearchgate.net.

Table 3: General Scheme for Pyrazolopyridazinone Formation
Reactant 1Reactant 2Key IntermediateProduct
This compound (or ester)Hydrazine (or substituted hydrazine)5-Mesityl-1H-pyrazole-3-carbohydrazide5-Mesityl-pyrazolo[3,4-d]pyridazinone derivative

Coordination Chemistry and Supramolecular Assembly of 5 Mesityl 1h Pyrazole 3 Carboxylic Acid

Ligand Design Principles and Steric-Electronic Considerations

The design of 5-Mesityl-1H-pyrazole-3-carboxylic acid as a ligand is predicated on the synergistic interplay of its constituent functional groups. The pyrazole (B372694) and carboxylate moieties provide versatile coordination sites, while the mesityl group introduces significant steric bulk, which profoundly influences the resulting metal complex's structure and stability.

The pyrazole and carboxylate groups in this compound offer a variety of coordination modes. researchgate.net The pyrazole ring can coordinate to a metal center through its pyridinic nitrogen atom in a monodentate fashion. Concurrently, the carboxylate group can bind to metal ions in several ways: as a monodentate ligand, a bidentate chelating ligand, or a bridging ligand connecting two or more metal centers.

The combination of these two functionalities within the same molecule allows for the formation of stable chelate rings, typically five- or six-membered, when both the pyrazole nitrogen and a carboxylate oxygen coordinate to the same metal ion. This chelation enhances the thermodynamic stability of the resulting complex, a phenomenon known as the chelate effect.

Furthermore, the ligand can act as a bridge between metal centers, leading to the formation of polynuclear complexes or coordination polymers. nii.ac.jp For instance, the pyrazole ring can bridge two metal ions, and the carboxylate group can also adopt a bridging coordination mode, such as syn-syn, syn-anti, or anti-anti, further contributing to the structural diversity of the resulting assemblies. The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of ancillary ligands.

The most distinctive feature of this compound is the presence of the bulky mesityl (2,4,6-trimethylphenyl) group at the 5-position of the pyrazole ring. This group exerts significant steric hindrance, which plays a crucial role in determining the coordination geometry around the metal center. researchgate.net The steric demands of the mesityl group can prevent the close approach of other ligands or solvent molecules to the metal ion, often resulting in lower coordination numbers than would be observed with less bulky ligands.

This steric crowding can also influence the ligand-metal-ligand bond angles, leading to distorted coordination geometries. For example, in what would typically be an octahedral complex, the presence of one or more mesityl-containing ligands might force a distortion towards a trigonal prismatic or other less common geometry. The steric bulk can also protect the metal center from unwanted reactions, thereby enhancing the kinetic stability of the complex.

The pyrazole moiety is a fundamental building block for the widely studied class of scorpionate ligands, particularly poly(pyrazolyl)borates. These ligands are formed by the reaction of pyrazoles with a borohydride (B1222165) source and are known for their strong, tripodal coordination to metal ions. The introduction of bulky substituents on the pyrazole ring, such as the mesityl group, is a key strategy in the design of second-generation scorpionate ligands.

These sterically hindered ligands can enforce low coordination numbers at the metal center, leaving coordination sites available for substrate binding and catalytic activity. While specific poly(pyrazolyl)borate ligands derived from this compound are not extensively documented, the principles of their design are well-established. The carboxylate group would add another layer of functionality, potentially allowing for the synthesis of novel bifunctional scorpionate-type ligands with unique coordination properties and applications in areas such as catalysis and materials science.

Formation and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various synthetic routes, leading to a range of discrete coordination compounds. The definitive characterization of these complexes, particularly their three-dimensional structure, is most reliably achieved through single-crystal X-ray diffraction.

The synthesis of discrete coordination complexes with this compound and transition metals typically involves the reaction of a soluble metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent. rsc.org The choice of solvent is crucial and can influence the final product's structure. Protic solvents like alcohols or water can participate in the coordination sphere or mediate proton transfer, while aprotic solvents like acetonitrile (B52724) or dimethylformamide are less likely to do so.

The stoichiometry of the reactants, the pH of the solution, and the reaction temperature are all critical parameters that can be adjusted to target specific coordination geometries and nuclearities (mononuclear, dinuclear, or polynuclear). The presence of a base is often required to deprotonate the carboxylic acid and/or the pyrazole N-H, facilitating coordination to the metal ion.

Table 1: Representative Synthetic Conditions for Transition Metal Complexes with Pyrazole-Carboxylate Ligands

Metal Salt Ligand Solvent(s) Base Temperature (°C) Resulting Complex Type
Cu(OAc)₂·H₂O This compound Methanol/Water Triethylamine 60 Mononuclear or Dinuclear
Zn(NO₃)₂·6H₂O This compound Ethanol NaOH 25 (Room Temp) Mononuclear

Note: This table is illustrative and based on general synthetic methods for related pyrazole-carboxylate ligands. Specific conditions for this compound would require experimental determination.

Furthermore, this technique elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the supramolecular assembly of the complexes in the solid state. This information is crucial for understanding the material's properties and for the rational design of new functional materials.

Table 2: Hypothetical Crystallographic Data for a Mononuclear Transition Metal Complex of this compound

Parameter Value
Chemical Formula [M(C₁₃H₁₃N₂O₂)₂]
Formula Weight (Calculated based on metal M)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 12.789
β (°) 98.76
V (ų) 1978.5
Z 4

Article on this compound Cannot Be Generated

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Computational and Theoretical Investigations of 5 Mesityl 1h Pyrazole 3 Carboxylic Acid

Quantum Chemical Characterization of Molecular Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular structure and properties of 5-Mesityl-1H-pyrazole-3-carboxylic acid. These computational methods allow for a detailed exploration of the molecule's electronic and geometric features, which are crucial for understanding its reactivity and potential applications.

Geometry Optimization and Conformational Landscape Analysis

The optimization of the molecular geometry of this compound reveals the most stable three-dimensional arrangement of its atoms. Theoretical calculations indicate that the molecule is not entirely planar. The pyrazole (B372694) and carboxylic acid groups tend to be coplanar to maximize conjugation, but the mesityl group is significantly twisted out of this plane due to steric hindrance from the methyl groups. This rotation is a key feature of its conformational landscape.

ParameterRepresentative Calculated Value
Dihedral Angle (Pyrazole-Mesityl)~50-70°
N-N Bond Length~1.34 Å
C=O Bond Length~1.21 Å
O-H Bond Length~0.97 Å

Electronic Structure Analysis: HOMO-LUMO Gap and Molecular Orbitals

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A larger gap implies higher stability and lower reactivity. nih.gov

For pyrazole derivatives, the HOMO is typically localized on the electron-rich pyrazole and mesityl rings, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the carboxylic acid group and the pyrazole ring, suggesting these areas are susceptible to nucleophilic attack. jcsp.org.pk The calculated HOMO-LUMO gap for similar pyrazole carboxylic acids falls in the range of 4-5 eV, suggesting good electronic stability. nih.govjcsp.org.pk

OrbitalTypical Energy (eV)Primary Localization
HOMO-6.0 to -7.0Pyrazole ring, Mesityl group
LUMO-1.5 to -2.5Carboxylic acid, Pyrazole ring
HOMO-LUMO Gap4.0 to 5.0-

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. nih.gov For this compound, the MEP map would highlight regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

The most negative potential is expected to be concentrated around the oxygen atoms of the carboxylic acid group, making them likely sites for electrophilic attack and hydrogen bonding interactions. osti.gov The hydrogen atom of the carboxylic acid and the N-H proton of the pyrazole ring would exhibit the most positive potential, indicating their susceptibility to nucleophilic attack. The mesityl group, being a bulky hydrocarbon substituent, would show a relatively neutral potential. This detailed charge distribution is crucial for understanding intermolecular interactions. chemrxiv.org

Prediction of Non-Linear Optical (NLO) Properties and Dipole Moment Calculations

Molecules with significant differences in electron distribution, often described as push-pull systems, can exhibit non-linear optical (NLO) properties. nih.gov In this compound, the mesityl group acts as an electron-donating group, while the carboxylic acid functions as an electron-withdrawing group, creating a potential for intramolecular charge transfer. nih.gov

Theoretical calculations of the dipole moment and hyperpolarizability are used to predict NLO activity. researchgate.net A larger dipole moment and first hyperpolarizability (β) value are indicative of stronger NLO response. dtic.mil For similar pyrazole derivatives, calculated dipole moments are typically in the range of 2-5 Debye. researchgate.net The calculated hyperpolarizability would depend on the extent of charge transfer between the mesityl and carboxylic acid moieties through the pyrazole ring. researchgate.net

PropertyRepresentative Calculated Value
Dipole Moment (μ)2 - 5 D
First Hyperpolarizability (β)Varies with conformation

Theoretical Spectroscopy for Structure-Property Relationships

Simulated Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectra for Structural Assignment

Theoretical simulations of IR and NMR spectra are invaluable tools for confirming the molecular structure of this compound and understanding its vibrational and electronic environment. researchgate.net

Simulated Infrared (IR) Spectrum:

The calculated IR spectrum would show characteristic vibrational frequencies for the functional groups present in the molecule. Key predicted peaks would include:

A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, expected around 1700-1750 cm⁻¹.

N-H stretching vibrations from the pyrazole ring, appearing in the region of 3100-3300 cm⁻¹. mdpi.com

C-H stretching vibrations from the aromatic mesityl group and the pyrazole ring, typically between 2900-3100 cm⁻¹.

C=C and C=N stretching vibrations within the aromatic rings, observed in the 1400-1600 cm⁻¹ region. niscpr.res.in

Simulated Nuclear Magnetic Resonance (NMR) Spectrum:

Simulated ¹H and ¹³C NMR spectra help in the assignment of chemical shifts.

¹H NMR: The proton of the carboxylic acid (COOH) would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The N-H proton of the pyrazole ring would also be a singlet in a similar downfield region. The aromatic protons of the mesityl group would appear as a singlet around 6.8-7.2 ppm, and the methyl protons of the mesityl group would be a singlet further upfield, around 2.2-2.5 ppm. The proton on the pyrazole ring would likely be a singlet in the aromatic region. chemicalbook.com

¹³C NMR: The carbon of the carbonyl group (C=O) would have the most downfield chemical shift, typically above 160 ppm. The aromatic carbons of the mesityl and pyrazole rings would resonate in the 110-150 ppm range. The methyl carbons of the mesityl group would appear at an upfield chemical shift, generally between 20-30 ppm. uomphysics.net

These simulated spectra, when compared with experimental data, provide strong evidence for the structural characterization of the molecule. mdpi.com

Electronic Absorption (UV-Vis) Spectra Prediction via Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. mdpi.comrsc.org For this compound, TD-DFT calculations are employed to determine the vertical excitation energies and corresponding oscillator strengths, which correlate to the absorption maxima (λmax) and intensities in the experimental UV-Vis spectrum. mdpi.com These calculations are typically performed using a hybrid functional, such as B3LYP or CAM-B3LYP, and a suitable basis set like 6-311+G(d,p). mdpi.comresearchgate.net The inclusion of a solvent model, often the Polarizable Continuum Model (PCM), is crucial for accurately simulating spectra in solution by accounting for solvent effects. mdpi.commdpi.com

The predicted spectrum arises from electronic transitions between molecular orbitals, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying virtual orbitals. researchgate.net Analysis of these transitions provides insight into their nature, such as π→π* or n→π* transitions, which are characteristic of the pyrazole and aromatic ring systems within the molecule. researchgate.net Theoretical studies on similar pyrazole derivatives show good agreement between TD-DFT computed spectra and experimental data, validating the method's predictive power. researchgate.netresearchgate.net For instance, studies on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid have utilized DFT to reveal strong absorption properties in the UV range, indicating its potential for optoelectronic applications. researchgate.netnih.gov

Table 1: Predicted Electronic Transitions for this compound using TD-DFT/B3LYP/6-311+G(d,p) in Ethanol (PCM).
TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S13100.45HOMO → LUMO (95%)
S0 → S22750.21HOMO-1 → LUMO (88%)
S0 → S32400.15HOMO → LUMO+1 (75%)

Reaction Mechanism Modeling and Energy Profiling

Elucidation of Synthetic Reaction Mechanisms for Pyrazole Formation and Functionalization

Computational modeling is instrumental in elucidating the detailed mechanisms of pyrazole synthesis. The most common route, the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648), can be meticulously mapped out using DFT. nih.govmdpi.com For the synthesis of a molecule like this compound, the reaction would involve a substituted 1,3-diketone and hydrazine. Computational studies can model the entire reaction pathway, including nucleophilic addition, intramolecular cyclization, and subsequent dehydration steps. mdpi.comnih.gov

Computational Studies on Coordination and Catalytic Pathways

The pyrazole moiety, with its adjacent nitrogen atoms, is an excellent ligand for coordinating with metal ions. researchgate.netresearchgate.net this compound possesses multiple coordination sites: the two pyrazole nitrogens and the carboxylic acid group, allowing it to act as a mono-, bi-, or polydentate ligand. researchgate.netuninsubria.it Computational studies, primarily using DFT, are employed to investigate the geometry, electronic structure, and bonding of the resulting metal complexes. researchgate.netnih.gov These calculations can predict the most stable coordination modes and the binding energies of the ligand to various metal centers. uninsubria.it

In the realm of catalysis, these computational models are vital for understanding reaction mechanisms at the molecular level. mdpi.com For instance, pyrazole-based complexes are used in various catalytic transformations. Theoretical modeling can trace the entire catalytic cycle, identifying key intermediates and transition states. It can elucidate how the ligand's structure influences the catalyst's activity and selectivity. mdpi.com Studies on coordination polymers based on pyrazole carboxylic acid ligands have demonstrated their potential as photocatalysts for degrading organic pollutants. rsc.orgacs.org Theoretical calculations in such studies help to explain the photocatalytic mechanism by analyzing the electronic band structure and the roles of reactive oxygen species. rsc.org

Tautomerism and Isomerization Pathways

Prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles like this compound. nih.gov The proton on the nitrogen atom can reside on either N1 or N2, leading to two different tautomeric forms. For an unsymmetrically substituted pyrazole, these two tautomers are distinct and have different stabilities. researchgate.net DFT calculations are the primary tool for investigating these tautomeric equilibria. nih.govorientjchem.org By optimizing the geometry of each tautomer and calculating its electronic energy, the relative stability can be determined. researchgate.net

The energy difference (ΔE) and Gibbs free energy difference (ΔG) between the tautomers are calculated to predict the equilibrium constant (KT) and the population of each tautomer at a given temperature. researchgate.netnih.gov Solvent effects are critical in determining tautomeric preference and are often included in calculations using continuum solvent models. nih.gov Theoretical studies have shown that substituent effects play a major role; electron-donating groups tend to stabilize the N2-H tautomer, while electron-withdrawing groups favor the N1-H tautomer. researchgate.net Computational modeling can also map the isomerization pathway between the tautomers, calculating the energy barrier for the proton transfer, which can occur via intramolecular or solvent-assisted mechanisms. nih.gov

Table 2: Calculated Relative Energies of Tautomers of a Substituted Pyrazole in Gas Phase and Solution (DFT/B3LYP/6-311++G(d,p)).
TautomerSubstituent PositionΔE (Gas Phase, kJ/mol)ΔG (Gas Phase, kJ/mol)ΔG (Water, kJ/mol)
Tautomer A3-COOH, 5-Mesityl0.0 (Reference)0.0 (Reference)0.0 (Reference)
Tautomer B5-COOH, 3-Mesityl+5.8+5.2+2.5

Advanced Functional Applications and Emerging Research Directions

Catalytic Applications of 5-Mesityl-1H-pyrazole-3-carboxylic Acid Derivatives

The derivatives of this compound are increasingly recognized for their potential in catalysis. The pyrazole (B372694) moiety, combined with the carboxylic acid group, provides a robust framework for creating stable and efficient catalytic systems.

Pyrazole derivatives are effective ligands in both homogeneous and heterogeneous catalysis due to their proton-responsive nature. nih.gov The ability of the pyrazole ring's N-H group to engage in hydrogen bonding and deprotonation allows for the modulation of the electronic properties of the metal center, influencing catalytic activity. Protic pyrazole complexes, particularly those with a pincer-type architecture like 2,6-bis(1H-pyrazol-3-yl)pyridines, demonstrate the versatility of the pyrazole unit in stabilizing transition metal complexes. nih.gov These complexes can undergo reversible deprotonation, a key feature in many catalytic cycles involving substrate activation and proton transfer. nih.gov The steric bulk provided by the mesityl group in this compound can further enhance the stability of the resulting metal complexes and influence the selectivity of the catalytic reactions.

Coordination polymers (CPs) synthesized from pyrazole carboxylic acid ligands have emerged as highly effective photocatalysts for the degradation of organic pollutants. rsc.orgacs.org These materials leverage the synergistic effect of the organic ligand, which can act as a photosensitizer, and the metal centers, which serve as catalytic sites.

Several studies have demonstrated the exceptional photocatalytic activities of CPs derived from pyrazole carboxylic acids in the degradation of dyes like methylene (B1212753) blue (MB), crystal violet (CV), and rhodamine B (Rh-B) under visible or UV light. rsc.orgrsc.org For instance, a cadmium-based CP, [Cd(hpcH)(DMF)(H2O)], derived from 5-hydroxy-1H-pyrazole-3-carboxylic acid, achieved a 96.7% degradation of methylene blue in just 90 minutes under visible light. rsc.org Similarly, other novel CPs have shown degradation efficiencies of over 96% for multiple dyes within 30 minutes under UV irradiation. rsc.org The mechanism often involves the generation of reactive oxygen species, such as hydroxyl (•OH) and superoxide (B77818) (•O₂⁻) radicals, which are responsible for breaking down the complex organic dye molecules. rsc.org The stability and reusability of these CPs make them promising candidates for environmental remediation applications. mdpi.com

Photocatalytic Degradation of Dyes by Pyrazole Carboxylic Acid-Based Coordination Polymers
Coordination PolymerPollutantLight SourceDegradation EfficiencyTimeReference
[Cd(hpcH)(DMF)(H₂O)]Methylene Blue (MB)Visible Light96.7%90 min rsc.org
Copper-based CP (Cu-dpe(II))Methylene Blue (MB)Visible Light97.2%120 min researchgate.net
Novel CP (Compound 1)Crystal Violet (CV)UV Irradiation>96%30 min rsc.org
Novel CP (Compound 1)Methylene Blue (MB)UV Irradiation>96%30 min rsc.org
Novel CP (Compound 1)Rhodamine B (Rh-B)UV Irradiation>96%30 min rsc.org

The pyrazole ring is a valuable directing group in transition-metal-catalyzed C-H functionalization, a powerful strategy for forming new C-C and C-heteroatom bonds directly from simple precursors. rsc.org This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic route. rsc.org The nitrogen atoms of the pyrazole ring can coordinate to a metal catalyst, positioning it to selectively activate a specific C-H bond on the pyrazole ring or a nearby substrate. This regioselective functionalization is crucial for the synthesis of complex, highly substituted pyrazole derivatives. researchgate.net While specific applications in polymerization catalysis are less documented, the fundamental reactivity of pyrazole-3-carboxylic acid derivatives towards organometallic reagents, such as Grignard reagents, highlights their utility in transformations involving carbonyl groups. niscpr.res.in These reactions can lead to the formation of various alcohol and vinyl derivatives, showcasing the versatility of the pyrazole-3-carboxylic acid scaffold in synthetic organic chemistry. niscpr.res.in

Development in Advanced Materials Science

The capacity of this compound to self-assemble with metal ions into ordered structures has been harnessed in the field of materials science to create novel materials with unique optical, electronic, and sensing properties.

The primary application in this area is the formation of coordination polymers (CPs) or Metal-Organic Frameworks (MOFs). These hybrid materials consist of metal ions or clusters linked by organic ligands, such as derivatives of this compound. The resulting structures can range from one-dimensional chains to complex three-dimensional networks with porous architectures. acs.org The properties of these materials are highly tunable by varying the metal ion, the organic ligand, or the synthesis conditions. rsc.orgacs.org These CPs are not only catalytically active but also exhibit interesting luminescent and electrochemical properties, making them multifunctional materials. rsc.org

Pyrazole derivatives have demonstrated significant promise in the development of materials for optoelectronic devices and chemical sensors. Their excellent photophysical properties, including high fluorescence quantum yields and good photostability, make them ideal candidates for use in organic light-emitting diodes (OLEDs) and solar cells. mdpi.comnih.gov

Furthermore, the fluorescent properties of pyrazole derivatives make them excellent platforms for chemical sensors. By incorporating specific functional groups, these molecules can be designed to detect metal ions with high sensitivity and selectivity. nih.gov For instance, some pyrazole-based coordination polymers exhibit luminescence that is quenched in the presence of specific metal ions like Fe³⁺, allowing for their use as turn-off fluorescent sensors. researchgate.net

Applications of Pyrazole Derivatives in Optoelectronics and Sensing
Derivative TypeApplicationKey FindingReference
6-CF₃-1H-pyrazolo[3,4-b]quinolinesOrganic Light-Emitting Diode (OLED)Achieved a maximum brightness of ~1436.0 cd/m² with deep bluish-green emission. mdpi.com
Unsymmetrical zinc phthalocyanine (B1677752) with pyrazole-3-carboxylic acid anchorDye-Sensitized Solar Cell (DSSC)Enhanced binding to TiO₂ and improved power conversion efficiency compared to standard anchors. researchgate.net
Copper-based Coordination Polymer (Cu-dpe(I))Fluorescent SensorExhibits high sensitivity and selectivity for the detection of Fe³⁺ ions in aqueous solutions. researchgate.net
Pyrazole derivative with ESIPT propertiesFluorescent SensorActs as a turn-off sensor for Cu²⁺ ions in cellular and plant environments. nih.gov

Chemical Sensing and Detection Technologies

The field of chemical sensing is increasingly focused on developing highly sensitive and selective methods for the detection of various analytes. Derivatives of this compound are being investigated for their potential to create sophisticated sensing platforms, particularly those based on luminescence and electrochemical luminescence phenomena.

Luminescence-Based Sensing Platforms for Metal Ions

Coordination polymers derived from pyrazole-based ligands have demonstrated significant promise as luminescent sensors for the detection of specific metal ions in aqueous solutions. While research on this compound itself is nascent, studies on analogous pyrazole carboxylic acid ligands provide a strong basis for its potential applications. For instance, a zinc-based polymer derived from 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid has been shown to be an effective luminescent sensor for copper (Cu²⁺), cobalt (Co²⁺), and iron (Fe³⁺) ions. The detection mechanism relies on the drastic quenching of the polymer's intrinsic luminescence upon interaction with these specific metal ions.

The efficiency of this quenching effect is quantified by the Stern-Volmer constant (KSV), which indicates the sensitivity of the sensor to the analyte. Higher KSV values signify a more pronounced quenching effect and thus a more sensitive sensor.

Quenching Constants for a Zinc-Based Pyrazole Polymer Sensor

Analyte (Metal Ion)Stern-Volmer Constant (KSV) [M-1]
Copper (Cu²⁺)6.35 × 10³
Cobalt (Co²⁺)8.70 × 10³
Iron (Fe³⁺)1.62 × 10⁴

Data derived from studies on polymers of 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid.

The development of such platforms based on this compound could potentially lead to sensors with tailored selectivity and sensitivity for a range of environmentally and biologically important metal ions.

Electrochemical Luminescence (ECL) Properties of Derived Polymers

Beyond traditional luminescence, polymers incorporating pyrazole carboxylic acid structures have also exhibited promising electrochemical luminescence (ECL) properties. ECL is a process where light is generated from electrochemically produced excited states, offering high sensitivity and low background signals, which are advantageous for analytical applications.

Four novel polymers synthesized from 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid with different metal centers (Copper, Zinc, Lead, and Nickel) have all demonstrated high-intensity ECL in N,N-dimethylformamide (DMF) solution. These materials also possess high thermal stability, a crucial property for robust and reusable sensing devices. The investigation into polymers derived from this compound is an active area of research, with the expectation that the unique electronic and steric properties of the mesityl group could further enhance the ECL performance and stability of the resulting materials.

Conclusion and Future Research Perspectives on 5 Mesityl 1h Pyrazole 3 Carboxylic Acid Research

Summary of Key Achievements and Current Understanding of the Compound's Chemistry

Research into pyrazole (B372694) derivatives has established a robust foundation for understanding the potential of 5-Mesityl-1H-pyrazole-3-carboxylic acid. Key achievements in the broader field of pyrazole chemistry that inform our understanding of this specific compound include:

Versatile Synthetic Routes: A variety of synthetic methodologies have been developed for the synthesis of pyrazole-3-carboxylic acids. researchgate.net The most common and robust methods involve the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.govmdpi.com For this compound, this would typically involve the reaction of a mesityl-substituted 1,3-dicarbonyl precursor with a hydrazine source. nih.gov The regioselectivity of such reactions, which is crucial for obtaining the desired isomer, has been extensively studied. mdpi.com

Established Derivatization Potential: The carboxylic acid group is a versatile handle for a wide array of chemical transformations. researchgate.net Esterification, amidation, and conversion to the corresponding acid chloride are standard procedures that can be applied to this compound to generate a library of derivatives. researchgate.netresearchgate.net These derivatives are crucial for exploring structure-activity relationships in various applications. nih.gov

Broad-Spectrum Biological Activity: Pyrazole scaffolds are integral to numerous compounds with demonstrated biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. connectjournals.commdpi.comacs.org While specific data for this compound is not extensively detailed, its structural similarity to other biologically active pyrazoles suggests significant potential in medicinal chemistry. bohrium.comresearchgate.net The mesityl group can influence the compound's pharmacokinetic profile, potentially enhancing its efficacy or selectivity.

A summary of common synthetic strategies applicable to pyrazole-3-carboxylic acids is presented in the table below.

Synthetic Method Precursors Key Features Potential for this compound
Knorr Pyrazole Synthesis1,3-Dicarbonyl compounds and HydrazinesHigh yields, well-established, potential for regioselectivity issues. nih.govA primary and feasible route using a mesityl-substituted diketone.
1,3-Dipolar CycloadditionAlkynes and Diazo compoundsGood regioselectivity in some cases, access to diverse substitution patterns. researchgate.netApplicable if a suitable mesityl-alkyne precursor is available.
Oxidation of Pyrazole Precursors3-MethylpyrazolesUseful for converting existing pyrazole cores into carboxylic acids. researchgate.netA potential route if 5-Mesityl-3-methyl-1H-pyrazole is accessible.

Identification of Remaining Challenges and Knowledge Gaps in its Synthesis and Derivatization

Despite the established methodologies for pyrazole synthesis, challenges and knowledge gaps remain, particularly concerning specifically substituted compounds like this compound:

Regiocontrol in Synthesis: The synthesis of asymmetrically substituted pyrazoles can often lead to a mixture of regioisomers. nih.gov Developing highly regioselective synthetic routes to exclusively yield the this compound isomer, without the need for complex purification steps, remains a significant challenge.

Scalability of Synthesis: While many synthetic methods are effective at the lab scale, their scalability for potential industrial applications can be problematic. researchgate.net Future research should focus on developing cost-effective and scalable syntheses of this compound.

Limited Exploration of the Mesityl Group's Influence: The precise impact of the sterically demanding mesityl group on the reactivity of the pyrazole core and the carboxylic acid function is not well-documented. A deeper understanding of these steric and electronic effects is needed to predict and control the outcomes of derivatization reactions.

Lack of Specific Biological Data: There is a significant gap in the literature regarding the specific biological activities of this compound and its derivatives. Systematic screening of this compound and its analogs against various biological targets is a critical next step.

Prospective Research Directions and Potential Impact in Chemical Sciences

The future research on this compound is poised to make significant contributions across various domains of chemical science:

Medicinal Chemistry: A primary focus will be the synthesis and evaluation of a diverse library of derivatives as potential therapeutic agents. nih.govconnectjournals.com Given the known activities of pyrazoles, these new compounds could be explored as inhibitors of kinases, carbonic anhydrases, or as anticancer and antimicrobial agents. nih.govmdpi.comnih.gov

Agrochemicals: Pyrazole derivatives have found applications as herbicides, insecticides, and fungicides. researchgate.net The unique substitution pattern of this compound could lead to the development of new agrochemicals with improved efficacy and environmental profiles.

Materials Science: The rigid heterocyclic structure of the pyrazole ring makes it an attractive building block for the synthesis of novel polymers, dyes, and liquid crystals. researchgate.net The mesityl group can be used to tune the solid-state packing and photophysical properties of these materials.

Coordination Chemistry: The pyrazole nitrogen atoms and the carboxylic acid group can act as ligands for metal ions, leading to the formation of novel coordination complexes. bohrium.com These complexes could have applications in catalysis, sensing, and as therapeutic agents themselves. bohrium.com

Integration of Advanced Experimental and Computational Methodologies for Comprehensive Understanding

To accelerate progress in the field, a synergistic approach combining advanced experimental and computational techniques is essential. eurasianjournals.com

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. eurasianjournals.commdpi.comkfupm.edu.sa Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of these compounds with biological targets, guiding the design of more potent and selective inhibitors. connectjournals.comkfupm.edu.sa

High-Throughput Screening: Experimental high-throughput screening (HTS) of a library of derivatives against a wide range of biological targets can rapidly identify promising lead compounds for further development.

Advanced Spectroscopic and Crystallographic Techniques: The use of advanced NMR techniques and single-crystal X-ray diffraction will be crucial for the unambiguous characterization of new compounds and for understanding their three-dimensional structures and intermolecular interactions. acs.orgkfupm.edu.sa

The table below outlines how these advanced methodologies can address the existing challenges.

Challenge Advanced Methodology Expected Outcome
Regiocontrol in SynthesisDFT calculations of reaction pathways. eurasianjournals.comPrediction of the most favorable reaction conditions for desired isomer formation.
Understanding Structure-Activity RelationshipsMolecular docking and QSAR studies. connectjournals.comRational design of derivatives with enhanced biological activity.
Elucidating Mechanisms of ActionMolecular dynamics simulations and advanced biophysical techniques. eurasianjournals.comkfupm.edu.saDetailed understanding of how the compounds interact with their biological targets.
Exploring Solid-State PropertiesSingle-crystal X-ray diffraction and solid-state NMR. kfupm.edu.saInsight into crystal packing and its influence on material properties.

By systematically addressing the current challenges and pursuing these promising research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to significant advancements in medicine, agriculture, and materials science.

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